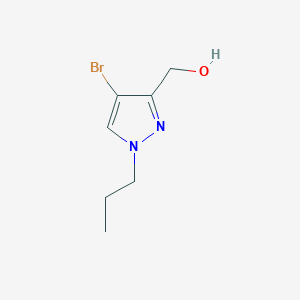![molecular formula C12H15N5O2 B2355978 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380071-57-6](/img/structure/B2355978.png)
3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining pyrimidine, azetidine, and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is then functionalized with the pyrimidine and imidazolidine moieties. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures for handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiproliferative effects.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Mechanism of Action
The mechanism of action of 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as tubulin polymerization.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Similar structure but different substituents.
3-Allylazetidin-2-one: Another azetidine derivative with different functional groups.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Features a butadiene moiety instead of the pyrimidine ring.
Uniqueness
What sets 3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione apart is its combination of the pyrimidine, azetidine, and imidazolidine rings, which may confer unique biological activities and chemical properties not seen in the similar compounds listed above .
Properties
IUPAC Name |
3-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-8-3-13-11(14-4-8)16-6-9(7-16)17-10(18)5-15-12(17)19/h3-4,9H,2,5-7H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRRLOKEHWOYMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)
![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)
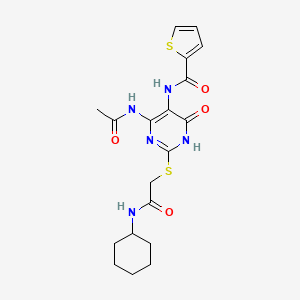
![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)
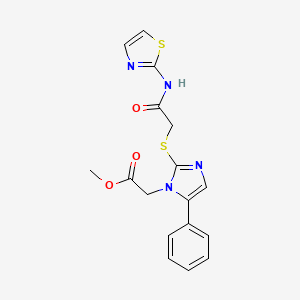
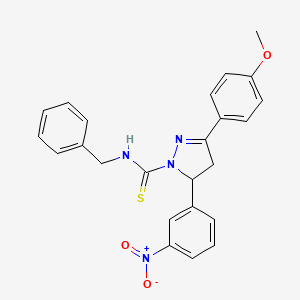
![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)
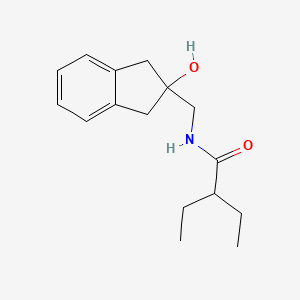
![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)
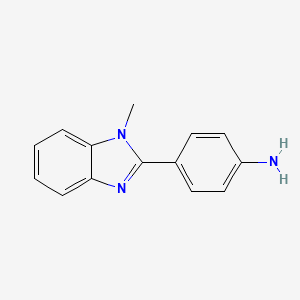

![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
